Comprehensive Technical Guide: Physicochemical Properties of [4-(N-acetylanilino)phenyl] Acetate
Comprehensive Technical Guide: Physicochemical Properties of [4-(N-acetylanilino)phenyl] Acetate
The following technical guide details the physicochemical properties, synthesis, and stability profile of [4-(N-acetylanilino)phenyl] acetate , a specific N-acetylated derivative of 4-hydroxydiphenylamine.
Executive Summary
[4-(N-acetylanilino)phenyl] acetate (Systematic Name: N-(4-acetoxyphenyl)-N-phenylacetamide or N,O-diacetyl-4-hydroxydiphenylamine) is a lipophilic, di-acetylated derivative of the antioxidant 4-hydroxydiphenylamine.[1] It is structurally distinct from Paracetamol Acetate (Diacetamate) due to the presence of an N-phenyl group, which significantly alters its solubility, steric bulk, and hydrolysis kinetics. This guide provides a predictive physicochemical profile, synthesis protocols, and stability analysis for researchers utilizing this compound as a metabolic probe, antioxidant precursor, or specific impurity standard.
Part 1: Chemical Identity & Structural Analysis
This molecule features a diphenylamine core modified by acetylation at both the nitrogen (tertiary amide) and oxygen (phenolic ester) positions.
| Property | Data |
| Common Name | [4-(N-acetylanilino)phenyl] acetate |
| Systematic Name | N-(4-acetoxyphenyl)-N-phenylacetamide |
| Synonyms | N,O-Diacetyl-4-hydroxydiphenylamine; 4-Acetoxy-N-acetyldiphenylamine |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| CAS Number | Not widely indexed (Specific research derivative) |
| SMILES | CC(=O)Oc1ccc(N(C(=O)C)c2ccccc2)cc1 |
| Core Structure | Diphenylamine (N-phenylaniline) |
Critical Nomenclature Note
Distinction from Paracetamol Acetate: This compound is NOT Paracetamol Acetate (4-acetamidophenyl acetate).
[4-(N-acetylanilino)phenyl] acetate : Contains an N-phenyl group (Tertiary amide). MW: 269.3. [2] * Paracetamol Acetate : Contains an N-hydrogen (Secondary amide). MW: 193.2.
Implication : The N-phenyl group eliminates H-bond donation at the amide, drastically increasing lipophilicity and lowering the melting point relative to Paracetamol Acetate.
Part 2: Physicochemical Properties (Predictive Profile)
Due to the limited empirical data for this specific derivative, the following values are derived from quantitative structure-property relationships (QSPR) and homologous series (e.g., 4-acetoxydiphenylamine).
1. Physical State & Thermal Properties
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Appearance : Likely a viscous oil or low-melting solid (white to off-white).
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Reasoning: While Paracetamol Acetate is a solid (MP ~148°C), the introduction of the N-phenyl group disrupts intermolecular Hydrogen bonding (no N-H donor). The bulky N-phenyl group also reduces crystal packing efficiency.
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Melting Point (Predicted) : 60°C – 85°C (or potentially an oil at RT).
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Boiling Point (Predicted) : ~410°C (at 760 mmHg) with decomposition.
2. Solubility & Lipophilicity [3]
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LogP (Octanol/Water) : ~2.8 – 3.2 (Highly Lipophilic).
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Comparison: Paracetamol (LogP ~0.46), Diphenylamine (LogP ~3.5). The acetylation of the polar -OH and -NH groups removes H-bond donors, pushing the LogP closer to the diphenylamine core.
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Water Solubility : Negligible (< 0.1 mg/mL).
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Organic Solubility :
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High : Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.
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Moderate : Ethanol, Methanol.
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Low : Hexanes (due to polar ester/amide groups).
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3. Acid-Base Chemistry (pKa)
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Acidity : No acidic protons. The phenolic proton is masked by the acetate ester.
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Basicity : Extremely weak base. The nitrogen lone pair is delocalized into both the phenyl ring and the acetyl carbonyl (amide resonance). It will not protonate under physiological pH.
Part 3: Synthesis & Characterization Protocol
Objective : Synthesis of [4-(N-acetylanilino)phenyl] acetate from 4-hydroxydiphenylamine.
Reaction Pathway
4-Hydroxydiphenylamine + 2.5 eq. Acetic Anhydride (+ Pyridine) → [4-(N-acetylanilino)phenyl] acetate
Step-by-Step Methodology
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Preparation : Dissolve 4-hydroxydiphenylamine (1.0 eq, CAS 122-37-2) in anhydrous Dichloromethane (DCM) or Pyridine (as solvent/base).
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Acetylation : Add Acetic Anhydride (2.5 eq) dropwise at 0°C under Nitrogen atmosphere.
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Note: The O-acetylation (ester) is fast. The N-acetylation (tertiary amide) is slower due to steric hindrance from the two phenyl rings.
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Catalysis : Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to drive the N-acetylation to completion.
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Reflux : Heat to mild reflux (40°C for DCM, or 60°C if neat) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup :
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Quench with ice water.
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Extract with DCM.
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Wash organic layer with 1M HCl (to remove Pyridine/DMAP), saturated NaHCO₃ (to remove acetic acid), and Brine.
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Purification : Dry over Na₂SO₄ and concentrate. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).
Characterization Standards
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IR Spectroscopy :
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Ester C=O : ~1760 cm⁻¹ (sharp).
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Amide C=O : ~1650-1680 cm⁻¹ (tertiary amide, lower frequency).
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Absence : No O-H (~3300 cm⁻¹) or N-H bands.
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¹H-NMR (CDCl₃) :
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Acetate Methyls : Two distinct singlets at ~2.1 ppm (N-Ac) and ~2.3 ppm (O-Ac).
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Aromatic Region : Multiplets at 7.0–7.5 ppm (9 protons total).
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Part 4: Stability & Reactivity
The molecule contains two hydrolyzable groups: a Phenolic Ester and a Tertiary Amide .
Hydrolysis Kinetics
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Ester Hydrolysis (Fast) : The O-acetyl group is labile. In basic conditions (pH > 9) or enzymatic presence (Esterases), it rapidly hydrolyzes to N-acetyl-4-hydroxydiphenylamine .
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Amide Hydrolysis (Slow) : The N-acetyl group is sterically hindered and electronically stabilized. It requires harsh acidic/basic conditions or specific amidases to cleave, eventually yielding 4-hydroxydiphenylamine .
Degradation Pathway Diagram
The following diagram illustrates the sequential hydrolysis and potential oxidation to the quinone-imine (antioxidant mechanism).
Caption: Figure 1: Stepwise Hydrolysis and Oxidation Pathway. The ester cleaves first, releasing the N-acetyl intermediate.
Part 5: Applications & Biological Relevance
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Prodrug Design :
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The acetylation masks the phenolic hydroxyl group, potentially increasing oral bioavailability and membrane permeability (higher LogP) compared to the parent 4-hydroxydiphenylamine.
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Once absorbed, esterases cleave the acetate to release the active antioxidant.
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Antioxidant Stabilization :
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Used as a "protected" form of diphenylamine antioxidants in rubber or polymer chemistry to prevent premature oxidation during processing.
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Analytical Standard :
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Serves as a reference standard for the identification of impurities in the synthesis of diphenylamine derivatives or the degradation of N-phenyl-based NSAIDs.
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References
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General acetylation protocols). Link
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National Institute of Standards and Technology (NIST) . (2023). 4-Hydroxydiphenylamine (CAS 122-37-2) Properties. NIST Chemistry WebBook. Link
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PubChem . (2023). Compound Summary: Diphenylamine.[3][4] National Library of Medicine. Link
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of ester/amide hydrolysis). Link
